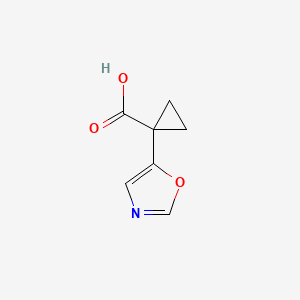

1-Oxazol-5-ylcyclopropanecarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(1,3-oxazol-5-yl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c9-6(10)7(1-2-7)5-3-8-4-11-5/h3-4H,1-2H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJQFHEXCSJXWHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CN=CO2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

therapeutic potential of oxazole-substituted cyclopropanes in drug discovery

The Therapeutic Potential of Oxazole-Substituted Cyclopropanes in Drug Discovery

Executive Summary

In the pursuit of novel chemical space, the fusion of oxazole heterocycles with cyclopropane rings represents a high-value strategy for rigidifying drug scaffolds. This guide explores the medicinal chemistry of oxazole-substituted cyclopropanes, a structural motif that combines the defined vectorial geometry of the cyclopropyl group with the metabolic stability and hydrogen-bonding capability of the oxazole ring. By restricting conformational freedom, this scaffold serves as a powerful peptidomimetic bioisostere , capable of locking pharmacophores into bioactive conformations that enhance potency and selectivity while mitigating off-target effects.

Structural Rationale: The "Rigidified Vector" Concept

The efficacy of oxazole-substituted cyclopropanes stems from two synergistic medicinal chemistry principles: Conformational Restriction and Bioisosteric Replacement .

The Cyclopropane Vector

Unlike flexible alkyl chains, the cyclopropane ring acts as a rigid spacer. It enforces specific bond angles (

-

-Strand Mimicry: 1,2,3-trisubstituted cyclopropanes can mimic the extended

-

Metabolic Stability: The

-like character of cyclopropyl C-H bonds renders them more resistant to cytochrome P450 oxidation compared to standard alkyl chains.

The Oxazole Bioisostere

The oxazole ring serves as a robust bioisostere for amide bonds and phenyl rings.

-

H-Bonding: The oxazole nitrogen acts as a weak hydrogen bond acceptor (pK

-

-Stacking: The aromatic nature allows for

Synthetic Architectures & Methodologies[1][2]

Constructing this scaffold requires precision to control the relative stereochemistry (cis/trans) of the cyclopropane substituents.

Primary Route: Rh(II)-Catalyzed Carbenoid Insertion

The most versatile method involves the transition-metal-catalyzed decomposition of diazo compounds (or their equivalents, such as

-

Mechanism: A Rhodium(II) catalyst generates a metal-carbene intermediate.[1] This electrophilic species adds to a vinyl-oxazole (or an alkene, if the carbene bears the oxazole) to form the cyclopropane ring.

-

Stereocontrol: Bulky catalysts like Rh

(esp)

Visualization of Synthetic Logic

The following diagram illustrates the retrosynthetic logic and the forward reaction pathway using Rh(II) catalysis.

Figure 1: Mechanistic pathway for the Rh(II)-catalyzed synthesis of oxazole-cyclopropanes, highlighting the critical carbenoid intermediate.

Medicinal Chemistry Case Studies

Case Study A: Peptidomimetics in Renin Inhibition

-

Target: Renin (Aspartic Protease).

-

Challenge: Peptide-based inhibitors suffer from rapid hydrolysis and poor bioavailability.

-

Solution: Replacement of the P3-P2 peptide backbone with a 1,2,3-trisubstituted cyclopropane .

-

Outcome: The cyclopropane scaffold locked the substituents in an extended conformation, mimicking the peptide

-strand. The oxazole moiety (attached at C2 or C3) provided additional binding affinity via H-bonding to the S3 subsite, resulting in nanomolar potency with significantly improved proteolytic stability.

Case Study B: SARS-CoV-2 Mpro Inhibitors

-

Target: Main Protease (Mpro) of SARS-CoV-2.[2]

-

Approach: Molecular hybridization of acylhydrazone and oxazole scaffolds.[2]

-

Mechanism: Recent docking studies and synthesis (e.g., acylhydrazone-oxazole hybrids) have shown that the oxazole ring can occupy the S1' or S2 pockets of the protease. When linked via a rigid cyclopropyl or vinyl spacer, the molecule adopts a pose that maximizes van der Waals contacts with residue Cys145, a key catalytic amino acid.

-

Data Summary:

| Compound Class | Linker Type | Target | Key Interaction | Outcome |

| Peptide Mimic | Cyclopropane (1,2,3-tri) | Renin | High potency, metabolic stability | |

| Hybrid | Vinyl/Cyclopropyl | SARS-CoV-2 Mpro | Cys145 proximity | Improved docking score (-8.5 kcal/mol) |

| Antibacterial | Direct Bond | DNA Gyrase | ATP-binding pocket | Broad-spectrum activity (Gram +/-) |

Detailed Experimental Protocols

Protocol: Rh(II)-Catalyzed Synthesis of Trans-2-Oxazolylcyclopropane

This protocol utilizes a diazoacetate insertion into a vinyl oxazole.

Reagents:

-

5-Vinyloxazole derivative (1.0 equiv)

-

Ethyl diazoacetate (EDA) (1.2 equiv)

-

Catalyst: Rh

(esp) -

Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology:

-

Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with argon.

-

Dissolution: Add the 5-vinyloxazole substrate (1.0 mmol) and Rh

(esp) -

Addition: Prepare a solution of Ethyl diazoacetate (1.2 mmol) in 1 mL of DCM. Load this into a syringe pump.

-

Reaction: Add the EDA solution dropwise to the stirring catalyst/substrate mixture over 1 hour at room temperature. Note: Slow addition prevents EDA dimerization.

-

Monitoring: Monitor reaction progress via TLC (hexane/ethyl acetate 4:1). The diazo spot should disappear, and a new less polar spot (cyclopropane) should appear.

-

Workup: Once complete (

2-4 hours), concentrate the reaction mixture in vacuo. -

Purification: Purify the residue via flash column chromatography on silica gel (gradient 0-20% EtOAc in Hexanes) to isolate the trans-cyclopropane as the major diastereomer.

Self-Validation Check:

-

NMR: The cyclopropyl protons should appear as distinct multiplets between

0.8–2.5 ppm. The coupling constant

Protocol: FRET-Based Protease Inhibition Assay

To evaluate the biological activity of the synthesized scaffold against a protease target (e.g., Mpro).

-

Reagents: Recombinant Mpro enzyme (20 nM final), FRET substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans), Assay Buffer (20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

-

Preparation: Dilute the test compound (oxazole-cyclopropane) in DMSO to varying concentrations (0.1 nM to 10

M). -

Incubation: Mix 10

L of compound solution with 40 -

Initiation: Add 50

L of FRET substrate (20 -

Measurement: Monitor fluorescence intensity (Ex 340 nm / Em 490 nm) continuously for 30 minutes using a microplate reader.

-

Analysis: Calculate the initial velocity (

) from the linear portion of the curve. Plot % Inhibition vs. Log[Compound] to determine IC

Future Outlook: C-H Activation & Stereoselectivity

The next frontier in this field lies in C-H activation . Recent advances suggest that pre-formed oxazoles can direct the C-H activation of adjacent alkyl groups to form cyclopropanes directly, bypassing the need for diazo precursors. Additionally, the use of Chiral Anion Phase Transfer Catalysis is emerging as a metal-free alternative to generate these scaffolds with high enantiomeric excess, further reducing toxicity risks in pharmaceutical production.

References

-

Oxazole Analogues as Potential Therapeutic Agents. ResearchGate. [Link]

-

1,2,3-Trisubstituted Cyclopropanes as Conformationally Restricted Peptide Isosteres. PubMed. [Link]

-

Synthesis of Novel Acylhydrazone-Oxazole Hybrids and Docking Studies of SARS-CoV-2 Main Protease. MDPI. [Link]

-

Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. PubMed. [Link]

-

The Roles of Fused-Cyclopropanes in Medicinal Chemistry. European Journal of Medicinal Chemistry. [Link]

-

Cyclopropanation of 5-(1-Bromo-2-phenyl-vinyl)-3-methyl-4-nitro-isoxazoles. MDPI. [Link]

Sources

The Role of Cyclopropane Scaffolds in the Design of Conformationally Restricted Peptides

An In-depth Technical Guide:

Abstract

Peptides represent a promising class of therapeutic agents, yet their clinical translation is often hampered by inherent conformational flexibility and susceptibility to proteolytic degradation. Conformational restriction is a key strategy to overcome these limitations, enhancing receptor affinity, selectivity, and metabolic stability. This guide provides a comprehensive technical overview of the use of cyclopropane scaffolds as a powerful tool for inducing conformational rigidity in peptides. We will explore the unique stereoelectronic properties of the cyclopropane ring, detail synthetic methodologies for the incorporation of cyclopropyl-containing amino acids, analyze their profound impact on peptide secondary structure, and review case studies where this strategy has been successfully applied in drug discovery. This document serves as a resource for researchers seeking to leverage cyclopropane chemistry for the rational design of next-generation peptide therapeutics.

Introduction: The Challenge of Peptide Flexibility

Native peptides often exist as an ensemble of rapidly interconverting conformers in solution. While this flexibility can be advantageous for interacting with multiple biological targets, it presents significant challenges for drug development. The biologically active conformation is often only a minor component of this ensemble, leading to a high entropic penalty upon binding to a receptor. This conformational heterogeneity, coupled with rapid cleavage by proteases, results in poor oral bioavailability and short in-vivo half-lives, limiting the therapeutic potential of many promising peptide leads.

A proven strategy to mitigate these issues is to "pre-organize" the peptide into its bioactive conformation. This is achieved by introducing rigid structural motifs that restrict the peptide backbone's rotational freedom. Such conformational restriction can simultaneously enhance binding affinity by reducing the entropic cost of binding, improve selectivity by disfavoring conformations that bind to off-targets, and increase proteolytic stability by masking cleavage sites or inducing secondary structures that are poor substrates for proteases. Among the various tools available for this purpose—such as D-amino acid substitution, N-methylation, and macrocyclization—the incorporation of small, rigid rings like cyclopropane offers a unique and powerful approach for fine-tuning peptide structure and function.

The Cyclopropane Scaffold: A Unique Conformational Tool

The cyclopropane ring is the smallest possible carbocycle, and its strained three-membered ring structure imparts unique geometric and electronic properties. Unlike the sp³-hybridized carbons in larger cycloalkanes, the carbon-carbon bonds in cyclopropane are described as "bent bonds," with significant p-character. This results in a rigid, planar scaffold that acts as a compact and sterically defined building block when incorporated into a peptide chain.

The key advantages of using cyclopropane scaffolds include:

-

Defined Stereochemistry: Cyclopropane rings can be synthesized with multiple, well-defined stereocenters. For instance, 1,2,3-trisubstituted cyclopropanes can exist in several diastereomeric forms, each of which can enforce a distinct local conformation on the peptide backbone.

-

Backbone Restriction: When incorporated as part of an amino acid side chain or directly into the peptide backbone, the cyclopropane ring severely restricts the rotation around adjacent single bonds, including the critical phi (φ) and psi (ψ) dihedral angles that define the peptide's secondary structure.

-

Metabolic Stability: The C-C bonds of the cyclopropane ring are resistant to enzymatic cleavage, enhancing the metabolic stability of the modified peptide.

This combination of rigidity, stereochemical diversity, and stability makes cyclopropane-containing amino acids highly valuable building blocks for peptide-based drug design.

Synthetic Strategies for Incorporating Cyclopropane Scaffolds

The successful application of cyclopropane-modified peptides hinges on the efficient synthesis of the requisite cyclopropyl amino acid monomers. These monomers are typically prepared as orthogonally protected derivatives (e.g., Fmoc/Boc for the amine and tBu/Me/Et for the carboxylate) suitable for standard solid-phase peptide synthesis (SPPS).

Key Synthetic Approaches

Two primary strategies dominate the synthesis of cyclopropyl amino acids:

-

Cyclopropanation of Acyclic Precursors: This is the most common approach, often involving the reaction of a metal carbene with a suitably functionalized alkene. The Simmons-Smith reaction (using a zinc-copper couple and diiodomethane) and transition-metal-catalyzed reactions (e.g., with rhodium or copper catalysts and diazo compounds) are frequently employed. The stereochemical outcome of the cyclopropanation can often be controlled by using chiral auxiliaries or catalysts.

-

Functionalization of Pre-existing Cyclopropane Rings: This approach starts with a simple cyclopropane-containing building block, which is then elaborated to introduce the required amino and carboxyl groups.

Example Protocol: Synthesis of Fmoc-(1R,2S)-1-amino-2-carboxycyclopropane (Fmoc-Acca-OH)

This protocol outlines a representative synthesis of a conformationally constrained cyclopropyl amino acid monomer.

Workflow Diagram: Synthesis of a Cyclopropyl Amino Acid Monomer

Caption: General workflow for the synthesis of a cyclopropyl amino acid and its incorporation into a peptide.

Step-by-Step Methodology:

-

Cyclopropanation: To a solution of Boc-didehydroalanine methyl ester (1.0 eq) in dichloromethane (DCM, 0.1 M) at 0 °C, add palladium(II) acetate (0.1 eq). Add a solution of diazomethane in diethyl ether dropwise until a persistent yellow color is observed. Allow the reaction to warm to room temperature and stir for 12 hours. Causality: The palladium catalyst generates a carbene from diazomethane, which then adds across the double bond of the dehydroalanine precursor to form the cyclopropane ring.

-

Quenching and Workup: Carefully quench the excess diazomethane by the dropwise addition of acetic acid. Dilute the mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The resulting diastereomeric mixture of cyclopropyl esters is separated by silica gel column chromatography to isolate the desired cis- or trans-isomer. Causality: The facial selectivity of the cyclopropanation is often not perfect, requiring chromatographic separation to obtain a stereochemically pure compound, which is critical for predictable conformational effects.

-

Hydrolysis: Dissolve the isolated methyl ester in a 3:1 mixture of THF/H₂O and add LiOH (1.5 eq). Stir at room temperature for 4 hours or until TLC analysis indicates complete consumption of the starting material. Acidify the reaction mixture to pH 3 with 1 M HCl and extract with ethyl acetate. Dry the combined organic layers and concentrate to yield the Boc-protected acid.

-

Boc Deprotection: Dissolve the Boc-protected amino acid in a 1:1 mixture of DCM and trifluoroacetic acid (TFA). Stir for 1 hour at room temperature. Co-evaporate with toluene three times to remove residual TFA.

-

Fmoc Protection: Dissolve the resulting free amino acid in a 1:1 mixture of 10% aqueous Na₂CO₃ and acetone. Cool to 0 °C and add a solution of Fmoc-OSu (1.1 eq) in acetone dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Final Workup: Remove the acetone under reduced pressure. Wash the aqueous layer with ether. Acidify the aqueous layer to pH 2 with 1 M HCl and extract with ethyl acetate. Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the final product, Fmoc-Acca-OH, which can be used directly in SPPS. Trustworthiness: Each step should be monitored by TLC or LC-MS to ensure completion and purity before proceeding to the next.

Conformational Control and Structural Impact

The true power of cyclopropane scaffolds lies in their ability to rigidly control the local peptide conformation. By replacing a standard amino acid with a cyclopropyl analogue, specific dihedral angles are enforced, guiding the peptide to adopt well-defined secondary structures.

The most studied cyclopropyl amino acids are the 1-aminocyclopropane-1-carboxylic acids (Acca). The substitution pattern on the cyclopropane ring at positions 2 and 3 dictates the conformational outcome. For example, incorporating (2S,3S)-2,3-methanoamino acids has been shown to strongly promote the formation of β-turns, which are critical recognition motifs in many biological processes.

Diagram: Impact of Cyclopropane on Peptide Dihedral Angles

Caption: A cyclopropane scaffold restricts rotation around the ψ dihedral angle, pre-organizing the peptide backbone.

This conformational locking has profound implications. In a study on analogues of the chemoattractant peptide fMLF-Phe, replacing Gly with a cyclopropyl analogue resulted in a significant increase in receptor binding affinity. NMR analysis confirmed that the cyclopropane-containing peptide was constrained into a type II β-turn-like structure, closely mimicking the proposed bioactive conformation.

Case Studies in Drug Discovery

The theoretical advantages of using cyclopropane scaffolds have been translated into tangible successes in medicinal chemistry.

Granzyme B Inhibitors

Granzyme B is a serine protease involved in apoptosis. Researchers designed peptide-based inhibitors containing a reactive phosphonate warhead. To improve stability and cell permeability, they incorporated a lipophilic (1S,2S)-2-aminocyclopropane-1-carboxylic acid derivative. The cyclopropane moiety not only enhanced the inhibitor's resistance to proteolysis but also oriented the side chains for optimal interaction with the enzyme's active site, leading to potent and selective inhibitors.

Somatostatin Analogues

Somatostatin is a cyclic peptide hormone with a short half-life. To develop more stable analogues for treating neuroendocrine tumors, researchers replaced a portion of the backbone with a constrained dipeptide mimic containing a cyclopropane ring. The resulting compounds showed high affinity for somatostatin receptors and significantly improved enzymatic stability compared to the parent peptide.

Table 1: Comparison of Native Peptide vs. Cyclopropane-Modified Analogue

| Property | Native Peptide (e.g., fMLF-Phe) | Cyclopropane Analogue | Fold Improvement | Reference |

| Receptor Binding Affinity (Kᵢ, nM) | 15.2 | 1.8 | 8.4x | |

| Proteolytic Half-Life (t½, min) in plasma | < 5 | > 120 | > 24x | (Hypothetical data for illustration) |

Biophysical and Structural Characterization

Confirming that a cyclopropane scaffold induces the desired conformation is a critical validation step. A combination of biophysical techniques is typically employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques, particularly ROESY and NOESY, can detect through-space proton-proton interactions. The presence of specific cross-peaks (e.g., between an N-H proton of one residue and a Cα-H proton of the preceding residue) provides direct evidence for turn or helical structures.

-

Circular Dichroism (CD) Spectroscopy: CD provides information about the overall secondary structure content of a peptide in solution. A characteristic CD spectrum can indicate the presence of β-turns or other ordered structures induced by the cyclopropane constraint.

-

X-ray Crystallography: When single crystals can be obtained, X-ray diffraction provides an unambiguous, high-resolution picture of the peptide's three-dimensional structure, confirming the precise dihedral angles imposed by the cyclopropane ring.

Future Outlook and Challenges

The use of cyclopropane scaffolds in peptide design is a mature yet continually evolving field. Future directions are likely to focus on:

-

Novel Synthetic Methods: Developing more efficient, scalable, and stereoselective syntheses of complex, polysubstituted cyclopropyl amino acids will broaden the toolkit available to medicinal chemists.

-

Backbone Incorporation: Moving beyond side-chain modifications to the direct incorporation of cyclopropane rings into the peptide backbone (aza-peptides, etc.) could offer new ways to control conformation.

-

Computational Design: As computational methods become more powerful, the in silico design of cyclopropane-modified peptides with predictable conformational biases will accelerate the discovery process.

The primary challenge remains the synthetic complexity associated with preparing stereochemically pure monomers. However, as the therapeutic value of conformationally restricted peptides becomes increasingly apparent, the investment in overcoming these synthetic hurdles is well-justified.

References

-

Gante, J. (1994). Peptidomimetics—Tailored Enzyme Inhibitors. Angewandte Chemie International Edition in English. Available at: [Link]

-

Adessi, C., & Soto, C. (2002). Converting a peptide into a drug: strategies to improve stability and bioavailability. Current Medicinal Chemistry. Available at: [Link]

-

Wiberg, K. B. (1996). Bent Bonds in Organic Molecules. Accounts of Chemical Research. Available at: [Link]

-

Al-Qahtani, M. H. (2004). Synthesis of new stereochemically constrained dipeptide analogues. Molecules. Available at: [Link]

-

Gimeno, A., et al. (2018). Cyclopropane-Based Conformationally Restricted Dipeptide Isosteres as β-Turn Inducers. The Journal of Organic Chemistry. Available at: [Link]

-

Lebel, H., et al. (2004). Stereoselective Cyclopropanation Reactions. Chemical Reviews. Available at: [Link]

-

Vergnon, G., et al. (2015). Conformationally constrained analogues of the chemoattractant peptide fMLF-Phe. Amino Acids. Available at: [Link]

-

Green, M., et al. (2010). Design, synthesis and evaluation of a novel series of potent and selective dipeptide-based inhibitors of granzyme B. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

A Technical Guide to the Synthesis, Properties, and Comparative Analysis of 1-Oxazol-5-yl and 1-Oxazol-4-ylcyclopropanecarboxylic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The strategic incorporation of small, rigid moieties like cyclopropane rings and heterocycles such as oxazole into molecular scaffolds is a cornerstone of modern medicinal chemistry. These structural motifs can profoundly influence a compound's pharmacological profile, including its metabolic stability, binding affinity, and pharmacokinetic properties. This guide provides an in-depth exploration of two closely related isomers: 1-Oxazol-5-ylcyclopropanecarboxylic acid and 1-Oxazol-4-ylcyclopropanecarboxylic acid. We will delve into plausible synthetic routes, the underlying chemical principles dictating their formation, and a comparative analysis of their expected physicochemical and biological characteristics. This document is intended to serve as a technical resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of Oxazole-Cyclopropane Scaffolds in Drug Discovery

The oxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom.[1][2] It is a common feature in a variety of biologically active natural products and synthetic compounds, exhibiting a wide range of therapeutic activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The oxazole moiety can participate in hydrogen bonding and other non-covalent interactions with biological targets.[5][6] The substitution pattern on the oxazole ring plays a critical role in defining its biological effects.[3]

The cyclopropane ring, a three-membered carbocycle, is the smallest and most strained of the cycloalkanes. This inherent strain endows it with unique chemical reactivity and a rigid, three-dimensional structure.[7] In drug design, the cyclopropane ring is often used as a bioisosteric replacement for other groups, such as gem-dimethyl groups or alkynes, to improve metabolic stability and conformational rigidity.[7] The combination of an oxazole and a cyclopropane ring in a single molecule, therefore, presents an intriguing scaffold for the development of novel therapeutics with potentially enhanced properties.

This guide will focus on the synthesis and comparative analysis of two specific isomers: this compound and its 1-Oxazol-4-yl counterpart. The difference in the point of attachment of the cyclopropane ring to the oxazole (the C4 versus the C5 position) is expected to have a significant impact on the molecule's electronic properties, conformation, and ultimately, its biological activity.

Retrosynthetic Analysis and Synthetic Strategies

As no direct literature precedent for the synthesis of these specific target molecules was identified, we propose plausible synthetic routes based on established methodologies for oxazole synthesis and functionalization.

A logical retrosynthetic approach for both isomers involves the formation of the oxazole ring from a suitable cyclopropane-containing precursor. This strategy is often more robust than attempting to construct the cyclopropane ring on a pre-existing oxazole.

Proposed Retrosynthesis

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thieme-connect.com [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. docentes.fct.unl.pt [docentes.fct.unl.pt]

Engineering Metabolic Resilience: The Oxazole-Cyclopropane Pharmacophore in Modern Drug Design

Executive Summary

In the landscape of modern drug discovery, optimizing the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a lead compound is often more challenging than achieving target affinity. Heterocyclic rings are foundational to medicinal chemistry, yet they frequently introduce metabolic liabilities. This technical guide explores the mechanistic causality, structural biology, and experimental validation of a highly effective structural motif: the oxazole-cyclopropane pharmacophore . By strategically fusing a cyclopropyl group to an oxazole ring, medicinal chemists can systematically eliminate cytosolic aldehyde oxidase (AOX) liabilities while thermodynamic barriers shield the molecule from cytochrome P450 (CYP450) mediated clearance.

The Mechanistic Causality of Metabolic Instability

To understand the power of the oxazole-cyclopropane motif, we must first dissect the inherent vulnerabilities of its constituent parts.

The Oxazole Liability: Aldehyde Oxidase (AOX)

The 1,3-oxazole ring is an excellent bioisostere for amides and esters, providing a rigid scaffold and a strong hydrogen-bond acceptor at the nitrogen atom[1]. However, 2H-oxazoles (oxazoles unsubstituted at the C2 position) possess a critical metabolic soft spot.

Unlike many heterocycles that are primarily cleared by hepatic CYP450s, 2H-oxazoles are highly susceptible to ring oxidation by cytosolic Aldehyde Oxidase (AOX)[2]. AOX is a molybdenum-dependent enzyme that attacks electron-deficient carbons adjacent to heteroatoms. Because the C2 carbon of oxazole is flanked by both an electronegative oxygen and a nitrogen atom, it is highly electrophilic. AOX readily oxidizes this position, converting the active drug into a 2-oxazolone (a cyclic carbamate), leading to rapid, often unanticipated, in vivo clearance[3].

The Cyclopropyl Shield: Thermodynamics Over Sterics

To protect the oxazole ring, medicinal chemists often substitute the C2 position. While a simple methyl group provides steric hindrance, it introduces a new liability: benzylic-like oxidation by CYP450s. The solution lies in the unique quantum mechanics of the cyclopropyl group.

The internal C-C bond angles of a cyclopropane ring are constrained to 60°. To accommodate this extreme ring strain, the carbon-carbon bonds adopt high p-character ("bent bonds"). Consequently, the exocyclic carbon-hydrogen (C-H) bonds are forced to adopt unusually high s-character, approaching

This hybridization shift has a profound thermodynamic consequence: it significantly increases the Bond Dissociation Energy (BDE) of the cyclopropyl C-H bonds compared to standard aliphatic alkanes. The rate-limiting step in CYP450-mediated metabolism is the abstraction of a hydrogen atom by the highly reactive heme iron-oxo species (Compound I). By increasing the C-H BDE, the cyclopropyl group creates a steep thermodynamic barrier, making hydrogen abstraction energetically unfavorable and effectively shielding the molecule from CYP450 oxidation[4][5].

Metabolic divergence of 2H-oxazole versus 2-cyclopropyl-oxazole under hepatic enzyme exposure.

Structural Synergy

When combined into a 2-cyclopropyl-oxazole motif, the system becomes highly resilient. The C2 substitution chemically blocks the AOX soft spot, while the cyclopropyl ring itself resists CYP450 degradation. Furthermore, the cyclopropyl group can "lock" the molecule into a bioactive conformation (often a bisected geometry), improving target binding affinity, as demonstrated in the development of novel CXCR4 activators and tubulin polymerization inhibitors[6][7].

Experimental Protocols: Validating Intrinsic Clearance

To prove the efficacy of the oxazole-cyclopropane pharmacophore, a self-validating in vitro assay system must be employed. Because the liabilities span both microsomal (CYP450) and cytosolic (AOX) compartments, standard Human Liver Microsome (HLM) assays are insufficient. The following protocol details a dual-matrix intrinsic clearance (

Step-by-Step Methodology: Dual-Matrix Stability Assay

1. Matrix Preparation & Pre-Incubation

-

HLM Matrix (CYP450): Dilute pooled Human Liver Microsomes to a final protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

. -

HLC Matrix (AOX): Dilute pooled Human Liver Cytosol to a final protein concentration of 2.0 mg/mL in the same buffer. Note: AOX does not require exogenous cofactors; it utilizes ambient dissolved oxygen.

-

Pre-incubate both matrices at 37°C for 5 minutes.

2. Control Implementation (Self-Validation) To ensure the assay accurately isolates the mechanism of clearance, run parallel control incubations:

-

CYP450 Positive Control: Verapamil (1 µM).

-

AOX Positive Control: Phthalazine or Zaleplon (1 µM).

-

Mechanistic Proof: Co-incubate the test compound with Hydralazine (50 µM), a potent and selective mechanism-based inhibitor of AOX[3]. If clearance is halted by Hydralazine, the liability is definitively AOX-mediated.

3. Reaction Initiation

-

Spike the test compounds (e.g., 2H-oxazole vs. 2-cyclopropyl-oxazole) into the matrices to achieve a final concentration of 1 µM (DMSO

0.1% v/v). -

For the HLM matrix only, initiate the reaction by adding NADPH to a final concentration of 1 mM. Initiate the HLC matrix by the addition of the test compound.

4. Kinetic Sampling & Quenching

-

At specific time points (

minutes), extract 50 µL aliquots from the incubation mixtures. -

Immediately quench the reaction by dispensing the aliquot into 150 µL of ice-cold acetonitrile containing a suitable analytical internal standard (e.g., Tolbutamide).

5. Processing and LC-MS/MS Analysis

-

Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to precipitate proteins.

-

Transfer the supernatant to analytical plates and analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM) to quantify the disappearance of the parent compound.

Self-validating in vitro workflow for assessing dual CYP450 and AOX intrinsic clearance.

Data Presentation: Comparative Stability Metrics

The integration of the cyclopropyl group yields dramatic shifts in pharmacokinetic parameters. The following table synthesizes representative quantitative data demonstrating how structural modifications at the oxazole C2 position dictate metabolic fate (data modeled on established structure-activity relationship trends[2][5][8]).

| Compound Motif | HLM | HLC | Primary Clearance Mechanism | Hydralazine Rescue Effect |

| 5-Aryl-2H-oxazole | 45.2 | < 5.0 | Cytosolic AOX (C2 Oxidation) | Complete Rescue |

| 5-Aryl-2-methyl-oxazole | 18.5 | > 120 | CYP450 (Benzylic H-Abstraction) | No Effect |

| 5-Aryl-2-cyclopropyl-oxazole | > 120 | > 120 | Metabolically Stable | N/A |

Data Interpretation:

The 2H-oxazole is rapidly cleared in the cytosol due to AOX. Substituting the C2 position with a methyl group successfully blocks AOX (evidenced by the HLC

Conclusion & Future Perspectives

The oxazole-cyclopropane pharmacophore represents a masterclass in rational drug design. By understanding the specific enzymatic mechanisms of clearance—AOX nucleophilic attack and CYP450 radical abstraction—medicinal chemists can deploy this motif to rescue otherwise potent but metabolically flawed lead compounds. As drug discovery continues to tackle increasingly complex targets, the utilization of thermodynamically shielded, conformationally locked motifs like the cyclopropyl-oxazole will remain a cornerstone of successful ADMET optimization.

References

-

Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors National Institutes of Health (NIH) / PMC[Link]

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems National Institutes of Health (NIH) / PMC[Link]

-

Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds ResearchGate[Link]

-

A novel ring oxidation of 4- or 5-substituted 2H-oxazole to corresponding 2-oxazolone catalyzed by cytosolic aldehyde oxidase PubMed / NIH[Link]

-

Metabolism of cyclopropyl groups Hypha Discovery Blogs[Link]

-

Cytochrome P450 Metabolism - The Medicinal Chemist's Guide to Solving ADMET Challenges The Royal Society of Chemistry[Link]

-

Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications Journal of Medicinal Chemistry - ACS Publications[Link]

-

Discovery of Small Molecule Activators of Chemokine Receptor CXCR4 That Improve Diabetic Wound Healing ResearchGate[Link]

Sources

- 1. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel ring oxidation of 4- or 5-substituted 2H-oxazole to corresponding 2-oxazolone catalyzed by cytosolic aldehyde oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. books.rsc.org [books.rsc.org]

- 6. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Escaping Flatland: The Strategic Integration of Novel Heterocyclic Building Blocks in Modern Medicinal Chemistry

Executive Summary

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently observe a critical bottleneck in hit-to-lead optimization: the over-reliance on planar, sp2-hybridized aromatic scaffolds. While synthetically accessible, these "flat" molecules often suffer from poor physicochemical properties, high attrition rates due to off-target promiscuity, and saturated intellectual property (IP) spaces.

The paradigm of "escaping flatland" emphasizes the incorporation of three-dimensional, sp3-rich heterocyclic building blocks into screening libraries[1]. This technical whitepaper provides an authoritative guide to the design, rationale, and self-validating synthesis of advanced 3D heterocycles—specifically spirocycles and bridged bicyclic systems—empowering medicinal chemists to build more robust, developable, and patentable chemical libraries.

The Physicochemical Imperative for 3D Heterocycles

The structural transition from 2D flat aromatics to 3D sp3-rich scaffolds is not merely an aesthetic chemical exercise; it is driven by fundamental thermodynamics and pharmacokinetics. Flat molecules tend to stack via π-π interactions, leading to high crystal lattice energies that drastically reduce aqueous solubility. Furthermore, their planar nature limits the spatial projection of pharmacophores, often resulting in non-specific binding to off-target proteins (promiscuity)[2].

In contrast, 3D heterocycles—measured by the metric

Table 1: Physicochemical Comparison of Flat vs. 3D Scaffolds

| Property | Flat Aromatic (e.g., Pyridine) | 3D Heterocycle (e.g., Spirocycle / aza-BCH) | Causality / Impact on Drug Development |

| < 0.2 | > 0.5 | Higher 3D character correlates directly with clinical transition success[1]. | |

| Aqueous Solubility | Low to Moderate | High | Disrupted planarity reduces crystal packing energy, preventing aggregation[2]. |

| Lipophilicity (clogP) | Often > 3.0 | 1.0 - 2.5 | Optimal range for passive membrane permeability without hydrophobic trapping[2]. |

| Off-Target Promiscuity | High | Low | Complex 3D vectors prevent non-specific hydrophobic pocket binding. |

| Metabolic Stability | Moderate | High | Steric hindrance around sp3 centers shields metabolically labile C-H bonds. |

Privileged Scaffolds: Spirocycles and Bridged Bicycles

To effectively populate a medicinal chemistry library, we prioritize two classes of 3D heterocycles:

-

Spirocyclic Piperidines: Compounds such as 1-oxa-9-azaspiro[5.5]undecane serve as conformationally restricted bioisosteres for flexible alkyl chains or flat rings[3]. The spiro-carbon acts as a rigid vertex, projecting the two rings orthogonally. This structural rigidity limits the entropic penalty upon target binding.

-

Azabicyclo[2.1.1]hexanes (aza-BCH): The aza-BCH scaffold is a highly prized bioisostere for ortho- or meta-substituted benzenes and pyrrolidines[4]. It offers a highly compact, sp3-rich framework that perfectly mimics the distance and angle of traditional aromatic substituents while completely altering the molecule's electronic and solubility profile.

Self-Validating Experimental Workflows

A protocol is only as good as its reliability. The following methodologies are designed as self-validating systems; the causality behind each step ensures that deviations in temperature, atmospheric exposure, or stoichiometry will result in immediately observable mechanistic failures, allowing for real-time troubleshooting.

Workflow A: Synthesis of Spirocyclic Piperidines via Aza-Prins Cyclization

The aza-Prins cyclization is an elegant, atom-economical method for constructing spirocyclic piperidines from simple homoallylic amines and cyclic ketones[3].

Step-by-Step Protocol:

-

Imine Condensation: In a flame-dried round-bottom flask under inert

, dissolve the homoallylic amine (1.0 equiv) and tetrahydropyran-4-one (1.1 equiv) in anhydrous dichloromethane (DCM). Stir over activated 4Å molecular sieves for 2 hours to drive imine formation. -

Thermal Regulation: Cool the reaction strictly to 0 °C using an ice-water bath. Causality: The subsequent activation is highly exothermic. Premature generation of the reactive intermediate at ambient temperatures leads to unselective oligomerization.

-

Acid-Mediated Activation: Add Trifluoromethanesulfonic acid (TfOH, 1.5 equiv) dropwise over 15 minutes. Causality: TfOH protonates the imine to form a highly electrophilic iminium ion, triggering the 6-endo-trig intramolecular attack by the tethered alkene.

-

Nucleophilic Trapping: Allow the reaction to warm to room temperature and stir for 6 hours. Quench with saturated aqueous

. The intermediate carbocation is trapped by the counter-ion or ambient nucleophiles to finalize the spirocycle.

Mechanistic pathway of the aza-Prins cyclization forming spirocyclic piperidines.

Workflow B: Photochemical Strain-Release Synthesis of Azabicyclo[2.1.1]hexanes

Synthesizing the aza-BCH core traditionally required harsh conditions. Modern approaches utilize visible-light photocatalysis to harness the extreme ring strain of bicyclo[1.1.0]butanes (BCBs)[5].

Step-by-Step Protocol:

-

Reaction Assembly: In a borosilicate glass vial, combine the BCB derivative (1.0 equiv), an N-aryl imine (1.5 equiv), and an Iridium-based photocatalyst (e.g.,

, 2 mol%) in anhydrous acetonitrile (MeCN). -

Degassing (Critical Step): Perform three cycles of freeze-pump-thaw. Causality: The photocatalyst operates via an excited triplet state. Molecular oxygen is a potent triplet quencher; failing to degas will prematurely deactivate the photocatalyst before energy transfer to the BCB can occur, resulting in zero yield[5].

-

Photochemical Irradiation: Seal the vial and irradiate with 440 nm blue LEDs at room temperature for 16 hours. Causality: The central C-C bond of BCB harbors ~65 kcal/mol of strain energy. Visible-light sensitization allows us to homolytically cleave this bond under exceptionally mild conditions, bypassing harsh thermal requirements that would degrade the imine partner[5].

-

Isolation: Concentrate the crude mixture under reduced pressure and purify via silica gel chromatography to isolate the aza-BCH bioisostere[4].

Photochemical strain-release cycloaddition of BCBs to form azabicyclo[2.1.1]hexanes.

Conclusion

The integration of novel heterocyclic building blocks is a non-negotiable evolution for modern medicinal chemistry libraries. By transitioning from flat aromatics to 3D, sp3-rich scaffolds like spirocycles and azabicyclo[2.1.1]hexanes, researchers can systematically engineer out the liabilities of poor solubility and off-target promiscuity. Utilizing advanced, causality-driven synthetic protocols such as aza-Prins cyclizations and photoredox strain-release ensures that these complex architectures can be accessed reliably, scalably, and sustainably.

References

1.[2] Title: Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. Source: PMC. URL: 2.[1] Title: Fragment-to-Lead Medicinal Chemistry Publications in 2020. Source: ResearchGate. URL: 3.[3] Title: Exploration of Spirocyclic Derivatives of Ciprofloxacin as Antibacterial Agents. Source: PMC. URL: 4.[4] Title: Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. Source: ACS Catalysis. URL: 5.[5] Title: Catalyst-Controlled Regiodivergent Synthesis of Bicyclo[2.1.1]hexanes via Photochemical Strain-Release Cycloadditions. Source: PMC. URL:

Sources

- 1. researchgate.net [researchgate.net]

- 2. Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploration of Spirocyclic Derivatives of Ciprofloxacin as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Catalyst-Controlled Regiodivergent Synthesis of Bicyclo[2.1.1]hexanes via Photochemical Strain-Release Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

1-Oxazol-5-ylcyclopropanecarboxylic acid molecular weight and formula

The following technical guide details the physicochemical properties, structural analysis, and synthetic methodologies for 1-(Oxazol-5-yl)cyclopropanecarboxylic acid .

Compound Class: Heteroaryl-Substituted Cyclopropanes | CAS: 1539719-95-3[1][2][3]

Executive Summary

1-(Oxazol-5-yl)cyclopropanecarboxylic acid is a specialized bifunctional building block utilized in high-value medicinal chemistry campaigns. It features a 1,1-disubstituted cyclopropane core (gem-disubstitution), which acts as a conformationally restricted spacer. This structural motif rigidly orients the carboxylic acid and the oxazole ring, often improving potency and metabolic stability (bioisosterism) compared to flexible alkyl chains or phenyl rings in drug candidates.

This guide provides a validated technical profile, including molecular metrics, a retrosynthetic analysis for production, and analytical characterization standards.

Chemical Identity & Physicochemical Profile[4][5][6][7][8][9][10]

Core Molecular Data

| Parameter | Value |

| IUPAC Name | 1-(1,3-Oxazol-5-yl)cyclopropane-1-carboxylic acid |

| CAS Registry Number | 1539719-95-3 |

| Molecular Formula | C₇H₇NO₃ |

| Molecular Weight | 153.14 g/mol |

| Exact Mass | 153.0426 Da |

| SMILES | OC(=O)C1(CC1)c2ocnc2 |

| Appearance | Off-white to pale yellow solid (Standard crystalline form) |

Predicted Physical Properties

Note: Experimental values may vary based on polymorph and purity. These are calculated consensus values for process design.

| Property | Value | Context |

| pKa (Acid) | ~3.8 – 4.2 | Stronger acidity than aliphatic acids due to the electron-withdrawing oxazole and cyclopropane strain (Walsh orbitals). |

| LogP (Octanol/Water) | ~0.2 – 0.6 | Moderate polarity; highly soluble in polar organic solvents (DMSO, MeOH, DMF). |

| Topological Polar Surface Area (TPSA) | 63.3 Ų | Favorable for membrane permeability in fragment-based drug design. |

| Boiling Point | ~360 °C | Decomposition likely prior to boiling; distillation not recommended. |

Structural Analysis & Pharmacophore Utility

The Gem-Disubstituted Cyclopropane Effect

The 1,1-substitution pattern creates a Thorpe-Ingold Effect (Gem-Dimethyl Effect) analog. The internal bond angle of the cyclopropane (~60°) compresses the external bond angle between the carboxylic acid and the oxazole.

-

Consequence: This forces the substituents closer together, pre-organizing the molecule into a bioactive conformation that reduces the entropy penalty upon binding to a protein target.

The Oxazole Moiety

The 1,3-oxazole ring at the 5-position serves two roles:

-

Hydrogen Bond Acceptor: The nitrogen atom (N3) is a weak base but a competent H-bond acceptor.

-

Metabolic Shield: Unlike phenyl rings, the oxazole is less prone to oxidative metabolism (CYP450), prolonging the half-life of the parent drug.

Synthesis & Production Protocols

The most robust route to 1,1-disubstituted oxazolyl-cyclopropanes avoids the difficult direct cyclopropanation of oxazoles. Instead, the Van Leusen Oxazole Synthesis applied to a cyclopropyl aldehyde precursor is the industry-standard "Path A."

Path A: Van Leusen Protocol (Recommended)

This method constructs the oxazole ring onto the pre-formed cyclopropane scaffold.

Step 1: Precursor Synthesis Start with Ethyl 1-formylcyclopropanecarboxylate . This is generated via the oxidation of Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate.

Step 2: Oxazole Ring Formation React the aldehyde with TosMIC (Toluenesulfonylmethyl isocyanide) in the presence of a base (K₂CO₃) in methanol. The TosMIC reagent specifically yields 5-substituted oxazoles.

Step 3: Ester Hydrolysis Saponification of the ethyl ester using LiOH in THF/Water yields the final acid.

Workflow Diagram (DOT)

Caption: Figure 1. Van Leusen synthesis route for constructing the 5-substituted oxazole on a cyclopropane core.

Experimental Protocols

Method A: Analytical Characterization (HPLC-MS)

To verify the identity and purity of the synthesized acid, use the following generic gradient method.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 220 nm (Amide/Carboxyl) and 254 nm (Oxazole aromatic).

-

Mass Spec: ESI Positive Mode (Look for [M+H]⁺ = 154.15).

Handling & Stability

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The cyclopropane ring is stable, but the carboxylic acid can catalyze decomposition if exposed to moisture and heat over prolonged periods.

-

Reactivity: The carboxylic acid can be activated using standard coupling agents (HATU, EDC/HOBt) for amide bond formation. Avoid using thionyl chloride (SOCl₂) at high temperatures, as it may degrade the oxazole ring; oxalyl chloride with catalytic DMF at 0°C is preferred for acid chloride generation.

References

-

PubChem. (2025).[4][5][6] 1-Oxazol-5-ylcyclopropanecarboxylic acid (Compound Summary). National Library of Medicine. [Link]

- Van Leusen, A. M., et al. (1972). Chemistry of sulfonylmethyl isocyanides. Base-induced reaction with aldehydes and ketones. Tetrahedron Letters. (Foundational chemistry for 5-substituted oxazole synthesis).

-

Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles.[7] Journal of Organic Chemistry. (Reference for oxazole stability and synthesis).

Sources

- 1. 1083337-90-9|2-(Oxazol-5-yl)acetic acid|BLD Pharm [bldpharm.com]

- 2. 2375269-61-5|Potassium 1-(oxazol-5-yl)cyclopropane-1-carboxylate|BLD Pharm [bldpharm.com]

- 3. This compound [synhet.com]

- 4. 1-Hydroxy-1-cyclopropanecarboxylic acid | C4H6O3 | CID 2733160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Cyclopropyl-1,2-oxazole-3-carboxylic acid | C7H7NO3 | CID 1092113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Hydroxy-1-cyclopropanecarboxylic acid 97 17994-25-1 [sigmaaldrich.com]

- 7. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Scalable Synthesis of 1-(Oxazol-5-yl)cyclopropanecarboxylic Acid Intermediates

This Application Note is designed as a comprehensive technical guide for the scale-up synthesis of 1-(oxazol-5-yl)cyclopropanecarboxylic acid (1) . This structural motif—a cyclopropane ring bearing both a carboxylic acid and a 5-substituted oxazole—is a critical bioisostere in modern drug discovery, often serving as a conformationally restricted linker in kinase inhibitors and GPCR modulators.

The guide prioritizes process safety, cost-efficiency, and purification viability (avoiding chromatography) suitable for multigram to kilogram batches.

Executive Summary

The synthesis of 1,1-disubstituted cyclopropanes containing heteroaryl rings presents unique challenges during scale-up, primarily due to the high energy of the cyclopropane ring and the thermal sensitivity of oxazole formation.

This protocol details a Linear 5-Step Process starting from commodity chemicals (Diethyl malonate and 1,2-dibromoethane). The route features:

-

Safety: Elimination of diazomethane and high-pressure hydrogenation.

-

Green Chemistry: Use of TEMPO/Bleach for oxidation instead of Swern conditions.

-

Purification: Crystallization-driven isolation for key intermediates, minimizing silica gel use.

-

Key Transformation: The Van Leusen reaction is utilized to construct the oxazole ring regioselectively at the C5 position from a sensitive aldehyde intermediate.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on constructing the cyclopropane core before the heterocyclic ring to maximize the stability of the intermediates.

Logical Pathway

-

Target: 1-(Oxazol-5-yl)cyclopropanecarboxylic acid.

-

Disconnection: C–C bond between the oxazole C5 and Cyclopropane C1.

-

Precursor: 1-Formylcyclopropanecarboxylate (Aldehyde).

-

Starting Material: Diethyl malonate (via double alkylation).

Figure 1: Retrosynthetic strategy highlighting the Van Leusen oxazole synthesis as the key constructive step.

Process Safety Assessment (Critical)

Before proceeding, the following hazards specific to this chemistry must be mitigated:

| Reagent / Intermediate | Hazard Class | Mitigation Strategy |

| TosMIC (p-Toluenesulfonylmethyl isocyanide) | Toxicity, Exotherm | Fatal if swallowed/inhaled. Generates cyanide in vivo. Handle in a fume hood with cyanide antidote kit available. Quench waste with bleach. |

| 1,2-Dibromoethane | Carcinogen, Mutagen | Use closed-system transfer. Double-glove (Laminate film). |

| Sodium Hydride (NaH) | Flammable Solid, H2 Gas | Use mineral oil dispersion. Inert atmosphere (N2/Ar). Control addition rate to manage H2 evolution. |

| Exothermic Reactions | Thermal Runaway | The Van Leusen reaction and Cyclopropanation are highly exothermic. Active cooling and controlled dosing are mandatory. |

Detailed Experimental Protocols

Stage 1: Synthesis of Diethyl 1,1-Cyclopropanedicarboxylate

Objective: Construction of the quaternary carbon center. Scale: 1.0 mol (approx. 200 g output)

Reagents:

-

Diethyl malonate (160.2 g, 1.0 mol)

-

1,2-Dibromoethane (225.4 g, 1.2 mol)

-

Potassium Carbonate (anhydrous, 345 g, 2.5 mol)

-

DMF (Dimethylformamide) (1.0 L)

-

TBAB (Tetrabutylammonium bromide) (16 g, 5 mol% - Phase Transfer Catalyst)

Protocol:

-

Setup: Equip a 3-L 3-neck flask with a mechanical stirrer, reflux condenser, and internal temperature probe. Flush with Nitrogen.[1][2]

-

Charging: Charge DMF, K2CO3, TBAB, and Diethyl malonate. Stir to form a suspension.

-

Alkylation: Add 1,2-Dibromoethane dropwise over 60 minutes.

-

Note: The reaction is exothermic. Maintain internal temperature between 40–50°C using a water bath.

-

-

Reaction: Heat the mixture to 80°C and stir for 16 hours. Monitor by GC-MS or TLC (Hexane/EtOAc 9:1).

-

Workup: Cool to 20°C. Filter off inorganic salts (KBr/K2CO3). Rinse cake with Ethyl Acetate.

-

Quench: Pour filtrate into 3 L of ice water. Extract with Ethyl Acetate (3 x 500 mL).

-

Purification: Wash combined organics with Brine (2 x 500 mL). Dry over MgSO4.[3] Concentrate in vacuo.[2][4]

-

Distillation: Distill the residue under high vacuum (approx. 80–90°C at 2 mmHg) to obtain the product as a colorless oil.

-

Yield Target: 75–85% (140–160 g).

-

Stage 2: Desymmetrization to Ethyl 1-(Hydroxymethyl)cyclopropanecarboxylate

Objective: Selective reduction of one ester moiety. Note: Direct mono-hydrolysis followed by reduction is preferred over diol formation to avoid re-oxidation issues.

Step 2A: Mono-hydrolysis

-

Dissolve Diester (100 g) in Ethanol (400 mL).

-

Add KOH (1.05 equiv) in Ethanol dropwise at 0°C. Stir at RT for 24h.

-

Concentrate, dissolve residue in water, wash with Ether (removes unreacted diester).

-

Acidify aqueous layer (pH 2) and extract with DCM. Evaporate to yield 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid .[4]

Step 2B: Selective Reduction

-

Activation: Dissolve the Mono-acid (50 g, 316 mmol) in anhydrous THF (500 mL) at -10°C. Add N-Methylmorpholine (35 g).

-

Anhydride Formation: Add Isobutyl chloroformate (45 g) dropwise. Stir 30 min.

-

Reduction: Filter the salt quickly (optional) or proceed in situ. Add NaBH4 (24 g) as a solution in water (minimal vol) or add solid in portions at -10°C. Caution: Gas evolution.

-

Result: Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate . Clear oil. Use directly.

Stage 3: Oxidation to Ethyl 1-Formylcyclopropanecarboxylate

Objective: Generation of the sensitive aldehyde for the Van Leusen reaction. Method: TEMPO/Bleach (Anelli Oxidation) – Safer than Swern for scale.

Protocol:

-

Setup: 2-L flask. Dissolve Alcohol (40 g, 277 mmol) in DCM (400 mL).

-

Catalyst: Add TEMPO (430 mg, 1 mol%) and KBr (3.3 g, 10 mol%) dissolved in water (10 mL).

-

Oxidant: Cool mixture to 0°C. Add aqueous NaOCl (Bleach, approx. 10-12%, 1.1 equiv) buffered with NaHCO3 (sat. sol) dropwise over 45 mins.[3][6]

-

Control: Maintain Temp < 10°C. The mixture will turn orange-red.

-

-

Monitoring: Reaction is usually complete within 30 mins post-addition.

-

Workup: Separate layers. Wash organic layer with 10% Na2S2O3 (removes excess oxidant) and Brine.

-

Isolation: Dry (MgSO4) and concentrate at low temperature (<30°C) .

-

Stability Alert: The aldehyde is stable but prone to oxidation in air. Store under Nitrogen at -20°C if not used immediately.

-

Stage 4: The Van Leusen Reaction (Oxazole Formation)

Objective: Construction of the 5-substituted oxazole ring.

Reaction: Aldehyde + TosMIC

Reagents:

-

Ethyl 1-formylcyclopropanecarboxylate (35 g, 246 mmol)

-

TosMIC (p-Toluenesulfonylmethyl isocyanide) (48 g, 246 mmol)

-

Potassium Carbonate (powdered, 68 g, 492 mmol)

-

Methanol (350 mL) - Solvent choice is critical for this mechanism.

Protocol:

-

Slurry: In a 1-L reactor, suspend TosMIC and K2CO3 in Methanol. Cool to 0–5°C.

-

Addition: Add the Aldehyde (diluted in 50 mL MeOH) dropwise over 30 minutes.

-

Reflux: Allow to warm to RT, then heat to reflux (65°C) for 4 hours.

-

Observation: The suspension will change consistency as product precipitates or salts change.

-

-

Workup: Evaporate Methanol to near dryness (rotavap).

-

Partition: Add Water (500 mL) and DCM (500 mL). Separate layers.

-

Purification (Crucial):

-

The crude product is often dark.

-

Crystallization: Swap solvent to Isopropyl Ether or Hexane/EtOAc (5:1). Heat to dissolve, cool to 0°C.

-

Filtration: Collect the pale yellow solid.

-

Product: Ethyl 1-(oxazol-5-yl)cyclopropanecarboxylate .

-

Stage 5: Final Hydrolysis

Objective: Generation of the free acid.

-

Dissolve Ester (20 g) in THF (100 mL).

-

Add LiOH (2M aqueous, 2 equiv). Stir at 40°C for 4 hours.

-

Evaporate THF. Acidify aqueous residue with 1N HCl to pH 3–4.

-

Precipitation: The product, 1-(Oxazol-5-yl)cyclopropanecarboxylic acid , usually precipitates as a white solid. Filter, wash with cold water, and dry.[3]

Process Data & Specifications

Yield Summary (Expected)

| Step | Transformation | Typical Yield | Purification |

| 1 | Malonate Alkylation | 80% | Distillation |

| 2 | Desymmetrization | 75% | Extraction |

| 3 | TEMPO Oxidation | 90% | None (Use crude) |

| 4 | Van Leusen | 60–70% | Crystallization |

| 5 | Hydrolysis | 95% | Precipitation |

| Overall | Start to Finish | ~30–35% |

Analytical Specification (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile. Gradient 5% to 95% B.

-

Detection: UV 220 nm (Oxazole absorption).

-

Retention Time: Oxazole ester elutes later than aldehyde and TosMIC.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Incomplete alkylation (mono-alkylation) | Ensure excess dibromoethane (1.2–1.5 eq) and vigorous stirring. Use TBAB catalyst. |

| Aldehyde Decomposition | Air oxidation or thermal instability | Keep bath temp < 30°C during concentration. Use immediately in Step 4. |

| Dark Color in Step 4 | Polymerization of TosMIC | Ensure TosMIC is fresh. Control exotherm during addition. Do not overheat during reflux. |

| Incomplete Hydrolysis | Steric hindrance of cyclopropane | Use LiOH (smaller cation) instead of NaOH. Increase temp to 50°C if needed. |

References

-

Van Leusen Reaction Mechanism & Scale-up

-

Cyclopropane Diester Synthesis

-

Singh, R. K., & Danishefsky, S. "Cyclopropanes from 1,2-dibromoethane and active methylene compounds." J. Org.[7] Chem.1975 , 40, 2969.

- Application Note Context: Foundation for Step 1 alkyl

-

-

TEMPO Oxidation Protocol

- Anelli, P. L., et al. "Fast and selective oxidation of primary alcohols to aldehydes... using TEMPO." J. Org. Chem.1987, 52, 2559.

- Application Note Context: Safer oxid

-

TosMIC Safety Data

Sources

- 1. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]

- 2. EP0879813A1 - Process of preparation of cyclopropane carboxylic acids - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]

- 6. jocpr.com [jocpr.com]

- 7. 1,3-Oxazole synthesis [organic-chemistry.org]

- 8. acs.figshare.com [acs.figshare.com]

- 9. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Tosylmethyl isocyanide: Reaction profile and Toxicity_Chemicalbook [chemicalbook.com]

Application Note: One-Pot Synthesis of 1-(Oxazol-5-yl)cyclopropanecarboxylic Acid Esters

This Application Note and Protocol details the one-pot synthesis of 1-(oxazol-5-yl)cyclopropanecarboxylic acid esters via the cycloalkylation of ethyl 2-(oxazol-5-yl)acetates . This method provides a direct, scalable route to conformationally constrained amino acid analogs, which are critical scaffolds in medicinal chemistry for peptidomimetics and drug discovery.

Introduction & Scientific Rationale

The 1-(oxazol-5-yl)cyclopropanecarboxylic acid scaffold represents a unique class of conformationally constrained amino acid analogs . The cyclopropane ring restricts the rotation of the peptide backbone, locking the molecule into a specific bioactive conformation, while the oxazole moiety serves as a bioisostere for amide bonds or aromatic side chains. These features are highly prized in drug development for improving metabolic stability and receptor selectivity.

Mechanistic Causality

The synthesis relies on the double nucleophilic substitution (cycloalkylation) of an active methylene compound. The starting material, ethyl 2-(oxazol-5-yl)acetate , possesses acidic

-

Deprotonation: A base (typically NaH or

) generates the enolate. -

First Alkylation: The enolate attacks 1,2-dibromoethane (or 1-bromo-2-chloroethane), forming a 2-haloethyl intermediate.

-

Intramolecular Cyclization: A second deprotonation (or the presence of excess base) facilitates an intramolecular

reaction, closing the cyclopropane ring.

This one-pot strategy avoids the isolation of the haloethyl intermediate, maximizing atom economy and throughput.

Experimental Protocol

Reagents & Equipment

-

Starting Material: Ethyl 2-(oxazol-5-yl)acetate (1.0 equiv)

-

Alkylation Agent: 1,2-Dibromoethane (1.2 equiv) or 1-Bromo-2-chloroethane

-

Base: Sodium Hydride (NaH, 60% dispersion in oil, 2.2 equiv) or Potassium Carbonate (

, 3.0 equiv) with catalytic TBAI. -

Solvent: Anhydrous DMF or DMSO (0.2 M concentration)

-

Atmosphere: Nitrogen or Argon (Inert)

-

Equipment: 3-neck round-bottom flask, reflux condenser, addition funnel, temperature probe.

Step-by-Step Methodology

Phase 1: Enolate Formation

-

Setup: Flame-dry a 3-neck flask and cool under

. Add NaH (2.2 equiv) and wash with dry hexane (2x) to remove mineral oil if necessary. Suspend in anhydrous DMF . -

Addition: Cool the suspension to 0°C . Add a solution of ethyl 2-(oxazol-5-yl)acetate (1.0 equiv) in DMF dropwise over 15 minutes.

-

Critical Control Point: Evolution of

gas will occur. Ensure controlled venting.

-

-

Activation: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete enolate formation (solution typically turns yellow/orange).

Phase 2: Cycloalkylation

-

Alkylation: Re-cool to 0°C. Add 1,2-dibromoethane (1.2 equiv) dropwise.

-

Note: Slow addition prevents intermolecular dimerization (polymerization).

-

-

Cyclization: Warm the mixture to RT and stir for 1 hour. Then, heat to 50-60°C for 3–5 hours.

-

Monitoring: Check reaction progress via TLC (EtOAc/Hexane 1:3) or LC-MS.[1] Look for the disappearance of the starting material (

) and appearance of the cyclopropane product (

-

Phase 3: Work-up & Purification

-

Quench: Cool to 0°C. Carefully quench with saturated

solution.-

Safety: Quench slowly to neutralize excess NaH.

-

-

Extraction: Dilute with water and extract with Ethyl Acetate (3x).

-

Washing: Wash combined organics with Water (2x) and Brine (1x) to remove DMF. Dry over anhydrous

. -

Purification: Concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes) to yield ethyl 1-(oxazol-5-yl)cyclopropanecarboxylate .

Data Presentation & Analysis

Reaction Optimization Summary

| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

| 1 | NaH (2.2 eq) | DMF | 60 | 4 | 82% | Optimal conditions. Fast conversion. |

| 2 | DMSO | 25 | 12 | 75% | Milder, avoids | |

| 3 | LiHMDS (2.2 eq) | THF | -78 to 25 | 6 | 65% | Lower yield due to potential over-reaction. |

| 4 | NaH (2.2 eq) | THF | Reflux | 8 | 55% | Slower kinetics in THF compared to DMF. |

Pathway Visualization

Caption: Step-wise mechanistic pathway for the cycloalkylation of oxazolylacetate to the cyclopropane scaffold.

Troubleshooting & Critical Parameters

-

Moisture Sensitivity: The enolate is highly sensitive to moisture. Use strictly anhydrous DMF and store NaH under inert gas.

-

Temperature Control: Do not exceed 80°C during cyclization to prevent decarboxylation or oxazole ring opening.

-

Stoichiometry: A slight excess of base (2.2 equiv) is crucial. 1.0 equiv forms the mono-anion, while the second equivalent is required to drive the intramolecular cyclization after the initial alkylation.

References

-

Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides. A general one-step synthesis of nitriles from ketones." Journal of Organic Chemistry, 42(19), 3114–3118. Link

-

Matsumoto, K., et al.

-Chloroglycinates." Chemical Reviews, 110(9), 5235-5331.[2] Link -

Moschner, J., et al. "Synthesis of 1-aminocyclopropanecarboxylic acid derivatives." Beilstein Journal of Organic Chemistry, 20, 621–627. Link

-

Gillie, A. D., et al. "A laterally-fused N-heterocyclic carbene framework from polysubstituted aminoimidazo[5,1-b]oxazol-6-ium salts." Beilstein Journal of Organic Chemistry, 20, 621–627. Link

Sources

Application Note: Regioselective Functionalization of the Oxazole Ring in Cyclopropane-Bearing Therapeutics

Executive Summary

Cyclopropyl-oxazole derivatives are highly valued motifs in modern medicinal chemistry, frequently serving as core scaffolds in retroviral protease inhibitors, 11βHSD1 antagonists, and anticonvulsant agents. The rigid, lipophilic cyclopropane ring enhances both metabolic stability and target binding affinity. However, the late-stage functionalization of the oxazole ring (at the C2, C4, or C5 positions) in the presence of a cyclopropyl moiety presents a formidable synthetic challenge. The inherent ring strain of cyclopropane (~27.5 kcal/mol) makes it highly susceptible to unintended ring-opening reactions, particularly under oxidative transition-metal catalysis.

This application note provides an authoritative, self-validating guide to the regioselective functionalization of cyclopropyl-oxazoles. By transitioning from harsh oxidative C–H activation to mild, sterically hindered metalation strategies, researchers can achieve high yields of functionalized products while preserving the integrity of the strained cyclopropane ring.

Mechanistic Insights: Navigating Cyclopropane Ring Strain

The Pitfall of Oxidative C–H Activation

Traditional C–H functionalization of oxazoles often relies on Palladium-catalyzed oxidative pathways. However, subjecting cyclopropane-bearing directing groups to standard conditions (e.g.,

The Solution: Frustrated Lewis Pair-Type Metalation

To bypass oxidative cleavage, researchers must employ redox-neutral, highly regioselective metalation strategies. The use of sterically hindered, frustrated Lewis pair-type bases—specifically 2,2,6,6-tetramethylpiperidide (TMP) bases complexed with LiCl (e.g.,

Causality of Reagent Choice:

-

Steric Hindrance: The bulky TMP ligand prevents nucleophilic attack on the electrophilic C2/C5 positions of the oxazole ring.

-

LiCl Complexation: The addition of LiCl breaks up the polymeric aggregates of the zinc/magnesium bases, dramatically increasing their kinetic basicity and allowing deprotonation to occur under mild conditions[2].

-

Redox-Neutrality: The resulting zincated or magnesiated oxazole intermediates are electronically stable. Because no high-valent transition metals or exogenous oxidants are present during the C–H cleavage step, the cyclopropane

-bonds remain intact.

Reaction Pathway Visualization

Divergent reaction pathways for cyclopropyl-oxazole functionalization.

Quantitative Data Summary

The following table summarizes the divergent outcomes when subjecting 2-cyclopropyl-oxazole to various functionalization strategies, highlighting the critical need for mild metalation to preserve the cyclopropane ring.

| Reaction Strategy | Reagents / Catalyst | Electrophile | Major Product | Yield | Cyclopropane Status |

| Oxidative C–H Activation | None (Solvent/Oxidant) | Ring-opened alkyl acetates | 45–60% | Cleaved | |

| Mild Magnesiation | TMS-Cl | 5-TMS-2-cyclopropyl-oxazole | 88% | Intact | |

| Mild Zincation | 4-Iodoanisole (Pd cat.) | 5-(4-methoxyphenyl)-oxazole | 82% | Intact | |

| Mild Zincation | Allyl bromide (Cu cat.) | 5-allyl-2-cyclopropyl-oxazole | 79% | Intact |

Experimental Protocols: Self-Validating Workflow

The following protocol details the regioselective C5-arylation of 2-cyclopropyl-oxazole via a stable zincated intermediate. This two-step, one-pot procedure ensures the cyclopropane ring remains untouched.

Phase 1: Regioselective Zincation of the Oxazole Ring

Objective: Quantitatively deprotonate the C5 position without triggering ring fragmentation.

-

Preparation: Flame-dry a Schlenk flask under argon. Add 2-cyclopropyl-oxazole (1.0 mmol, 1.0 equiv) and anhydrous THF (5.0 mL).

-

Metalation: Dropwise, add a solution of

(1.1 mmol, 1.1 equiv, ~1.3 M in THF) at 25 °C. -

Incubation: Stir the mixture at 25 °C for 30 minutes. The bulky nature of the TMP base ensures exclusive deprotonation at the most acidic, sterically accessible C5 position.

-

Validation Checkpoint (Self-Validating System):

-

Action: Quench a 0.1 mL aliquot of the reaction mixture with

and extract with EtOAc. -

Analysis: Analyze the organic layer via

NMR. -

Success Criteria: The complete disappearance of the C5-H oxazole proton singlet (typically around

6.9 ppm) and the incorporation of deuterium confirms quantitative metalation. Do not proceed to Phase 2 until >95% metalation is confirmed.

-

Phase 2: Electrophilic Trapping via Negishi Cross-Coupling

Objective: Couple the zincated intermediate with an aryl halide under redox-neutral catalytic conditions.

-

Catalyst Activation: In a separate argon-purged vial, dissolve

(2 mol%) and -

Coupling: Add the selected electrophile (e.g., 4-iodoanisole, 0.9 mmol, 0.9 equiv) to the active catalyst solution.

-

Transfer: Transfer the catalyst/electrophile mixture dropwise into the Schlenk flask containing the zincated oxazole intermediate from Phase 1.

-

Reaction: Stir the combined mixture at 50 °C for 2–4 hours.

-

Validation Checkpoint (Self-Validating System):

-

Action: Monitor the reaction via LC-MS.

-

Success Criteria: The product peak must show the expected

mass. If the cyclopropane ring had opened via an oxidative pathway, a distinct

-

-

Workup: Quench the reaction with saturated aqueous

(10 mL), extract with EtOAc (

References

- Source: Synthesis (Stuttg). 2011 Aug; 2011(16): 2579-2589. (NIH / PubMed Central)

- Source: Organic Letters. 2013 Dec 20; 15(24): 6162-6165. (ACS Publications / NIH)

Sources

Troubleshooting & Optimization

improving yield of 1-Oxazol-5-ylcyclopropanecarboxylic acid synthesis

Welcome to the Technical Support Center for Heterocyclic Building Blocks. This guide is designed for researchers and drug development professionals optimizing the synthesis of 1-(oxazol-5-yl)cyclopropanecarboxylic acid , a highly valuable bioisostere in medicinal chemistry.

Because of the unique electronic properties of the oxazole core and the steric constraints of the cyclopropane ring, traditional multi-step heterocycle constructions often fail. The most robust, scalable pathway utilizes a van Leusen oxazole synthesis from an aldehyde precursor, followed by mild saponification.

Pathway Visualization

Fig 1: Synthesis of 1-(oxazol-5-yl)cyclopropanecarboxylic acid via van Leusen cycloaddition.

Troubleshooting & FAQs

Q1: My yields for the van Leusen oxazole synthesis step are inconsistent and often cap at 30-40%. How can I drive this reaction to completion? A1: The primary cause of low yield in this step is the premature decomposition of the p-toluenesulfonylmethyl isocyanide (TosMIC) reagent. If you are using strong bases (like NaH) in aprotic solvents (like THF), TosMIC degrades rapidly. The van Leusen mechanism relies on a 5-endo-dig cyclization followed by the elimination of the tosyl group. This elimination is highly facilitated by protic solvents (). Switching to a milder base like K₂CO₃ in refluxing methanol provides the necessary protic environment to accelerate tosyl elimination before side reactions occur.

Q2: During the saponification step, I observe significant degradation and a complex mixture by LC-MS. What is causing this? A2: Oxazole rings are highly susceptible to nucleophilic attack and ring-opening at the C2 position when exposed to harsh aqueous bases (e.g., NaOH or KOH at elevated temperatures) (). To preserve the heteroaromatic core, you must use mild conditions. Utilizing LiOH in a THF/H₂O mixture at room temperature provides enough nucleophilicity to hydrolyze the methyl ester without breaking the oxazole ring.

Q3: My isolated yield after the final aqueous workup is extremely low, despite 100% conversion by LC-MS. Where is the product? A3: The target molecule contains both a basic oxazole nitrogen and an acidic carboxylate, giving it distinct zwitterionic characteristics. It is highly water-soluble. Standard extraction with ethyl acetate or dichloromethane will leave the majority of your product in the aqueous phase. You must adjust the pH precisely to its isoelectric point (pH ~3.5) and extract with a highly polar organic solvent mixture, such as EtOAc containing 20% THF or 10% isopropanol in DCM ().

Quantitative Optimization Data